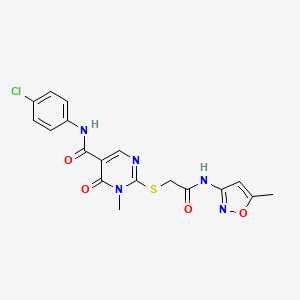

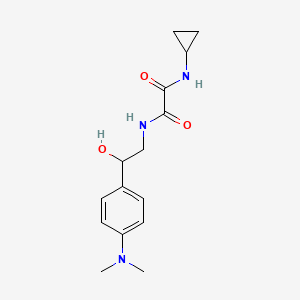

N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

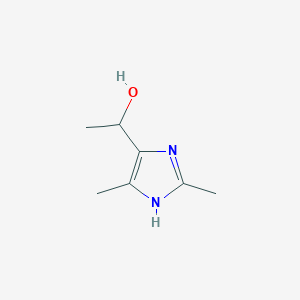

N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide, also known as CPOP, is a synthetic compound that has gained significant attention in the scientific community due to its potential in various applications. CPOP belongs to the oxalamide family of compounds and has shown promising results in research related to drug discovery, chemical biology, and material science.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is involved in various synthetic and chemical studies due to its unique structure and potential reactivity. Research shows its role in the efficient asymmetric synthesis of grenadamide, highlighting the compound's utility in producing cyclopropane-containing natural products through chiral auxiliary methods (Green et al., 2005). Moreover, its structural features facilitate transformations, such as the use of the phenylthiocyclopropylsilyl group as a latent hydroxy group, indicating its versatility in synthetic chemistry (Angelaud & Landais, 2000).

Molecular Docking and Bioassay Studies

The compound has been the subject of molecular docking and bioassay studies, particularly in exploring its potential as a cyclooxygenase-2 inhibitor. Synthesis and structural analysis via X-ray crystallography have been conducted, along with molecular docking studies to understand its interaction within the active site of cyclooxygenase-2 enzymes, comparing its effectiveness with known drugs (Al-Hourani et al., 2016). Such research underscores its potential in medicinal chemistry, despite its lack of inhibition potency for cyclooxygenase-1 and -2 enzymes in vitro.

Catalytic Systems and Hydroxylation Reactions

Research also delves into the catalytic systems involving N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide for hydroxylation reactions of (hetero)aryl halides under mild conditions. The combination with Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide has proven effective in delivering phenols and hydroxylated heteroarenes in good to excellent yields, showcasing its utility in synthetic organic chemistry (Xia et al., 2016).

Inhibition of Monoamine Oxidase

Further studies have explored its structural analogs in the inhibition of monoamine oxidase (MAO), particularly focusing on N-phenacyl-cyclopropylamine derivatives. These studies have highlighted slight preferences in MAO inhibition types, contributing valuable insights into the design of selective MAO inhibitors (Fuller et al., 1978). Such research demonstrates the broader implications of N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide derivatives in developing therapeutic agents.

Propriétés

IUPAC Name |

N'-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-18(2)12-7-3-10(4-8-12)13(19)9-16-14(20)15(21)17-11-5-6-11/h3-4,7-8,11,13,19H,5-6,9H2,1-2H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXKCHZZUBOLNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

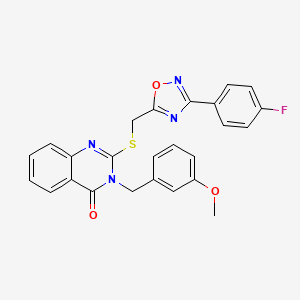

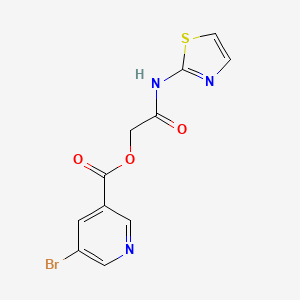

![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2599684.png)

![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2599697.png)

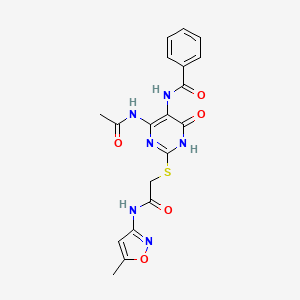

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2599701.png)